Nanomolar Cytotoxicity in Leukemia Cells: Tetrazole (3d) vs. Triazole Precursor and Doxorubicin
In a direct MTT assay comparison, Anticancer Agent 110 (compound 3d) inhibits K-562 chronic myelogenous leukemia cells with an IC₅₀ of 0.70 ± 0.10 μM, a value 2.9‑fold lower (more potent) than the clinical reference agent doxorubicin (IC₅₀ = 2.05 ± 0.13 μM) and 11.9‑fold lower than the triazole-containing analog 3a (IC₅₀ = 8.30 ± 0.19 μM) [1]. This potency advantage is even more pronounced in the SRB assay, where compound 3d achieves an IC₅₀ of 56.4 nM against K‑562 cells [1].
| Evidence Dimension | In vitro cytotoxicity against K‑562 leukemia cells (MTT assay) |
|---|---|
| Target Compound Data | IC₅₀ = 0.70 ± 0.10 μM |
| Comparator Or Baseline | Doxorubicin: IC₅₀ = 2.05 ± 0.13 μM; Compound 3a (triazole analog): IC₅₀ = 8.30 ± 0.19 μM |
| Quantified Difference | 2.9‑fold more potent than doxorubicin; 11.9‑fold more potent than triazole analog 3a |
| Conditions | K‑562 cells, MTT assay, 48 h exposure, 3 independent experiments |
Why This Matters
The superior nanomolar potency directly translates to lower compound consumption in cellular assays, reducing cost per experiment and enabling more sensitive dose-response studies.
- [1] Pokhodylo N, Finiuk N, Manko N, et al. Bioisosteric replacement of 1H-1,2,3-triazole with 1H-tetrazole ring enhances anti-leukemic activity of (5-benzylthiazol-2-yl)benzamides. Eur J Med Chem. 2023;250:115126 (Table 3). View Source
